molecular formula C24H17FO3 B14741087 2-[3-(4-Fluorophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione CAS No. 1786-00-1

2-[3-(4-Fluorophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione

Cat. No.: B14741087
CAS No.: 1786-00-1
M. Wt: 372.4 g/mol
InChI Key: NOJUVVXMZBYCLO-UHFFFAOYSA-N
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Description

2-[3-(4-Fluorophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione is a synthetic organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a fluorophenyl group, a phenylpropyl group, and an indene-1,3-dione core. Indene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-[3-(4-Fluorophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with acetophenone to form a chalcone intermediate. This intermediate is then subjected to cyclization reactions to form the indene-1,3-dione core. The reaction conditions often involve the use of strong bases and acidic catalysts to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

2-[3-(4-Fluorophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[3-(4-Fluorophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 2-[3-(4-Fluorophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione include other indene derivatives with different substituents on the aromatic rings. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one and other fluorophenyl-substituted indene derivatives . The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties.

Properties

CAS No.

1786-00-1

Molecular Formula

C24H17FO3

Molecular Weight

372.4 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-3-oxo-1-phenylpropyl]indene-1,3-dione

InChI

InChI=1S/C24H17FO3/c25-17-12-10-16(11-13-17)21(26)14-20(15-6-2-1-3-7-15)22-23(27)18-8-4-5-9-19(18)24(22)28/h1-13,20,22H,14H2

InChI Key

NOJUVVXMZBYCLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)F)C3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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